molecular formula C13H16N2O3 B8607952 Benzyl N-allyl-N-[2-hydroxyiminoethyl]carbamate

Benzyl N-allyl-N-[2-hydroxyiminoethyl]carbamate

Cat. No. B8607952
M. Wt: 248.28 g/mol
InChI Key: USNPGPXWVWTJSS-UHFFFAOYSA-N
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Patent
US08680275B2

Procedure details

Allyl-(2-hydroxyimino-ethyl)-carbamic acid benzyl ester. To a 1 L round-bottomed flask, were added allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (45.2 g, 193.8 mmol) and hydroxylamine hydrochloride (17.5 g, 251.9 mmol) in acetonitrile (260 mL). To the resulting mixture was added a solution of sodium acetate trihydrate (29.5 g, 217 mmol) in H2O (130 mL). The reaction mixture was stirred at room temperature under nitrogen(g) overnight. The mixture was concentrated under reduced pressure and the resulting residue was extracted with ethyl acetate (2×130 mL). The combined organics were washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (46.5 g, 97%). 1H-NMR (CDCl3, 400 MHz): 7.32 (m, 5H), 6.72 (m, 1H), 5.77 (bs, 1H), 5.16 (m, 4H), 4.19 (m, 1H), 3.95 (m, 3H). MS (electrospray): exact mass calculated for C13H16N2O3, 248.12; m/z found, 249.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:10]([CH2:15][CH:16]=[CH2:17])[CH2:11][CH:12]=[N:13]O)C1C=CC=CC=1.[CH2:19](OC(=O)N(CC=C)CC=O)[C:20]1[CH:25]=CC=C[CH:21]=1.Cl.NO.O.O.O.[C:42]([O-:45])(=[O:44])C.[Na+]>C(#N)C.O>[C:20]([O:45][C:42]([N:13]1[CH2:17][CH:16]2[CH:12]1[CH2:11][NH:10][CH2:15]2)=[O:44])([CH3:25])([CH3:21])[CH3:19] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC=NO)CC=C)=O
Step Two
Name
Quantity
45.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC=O)CC=C)=O
Name
Quantity
17.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
29.5 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under nitrogen(g) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with ethyl acetate (2×130 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680275B2

Procedure details

Allyl-(2-hydroxyimino-ethyl)-carbamic acid benzyl ester. To a 1 L round-bottomed flask, were added allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (45.2 g, 193.8 mmol) and hydroxylamine hydrochloride (17.5 g, 251.9 mmol) in acetonitrile (260 mL). To the resulting mixture was added a solution of sodium acetate trihydrate (29.5 g, 217 mmol) in H2O (130 mL). The reaction mixture was stirred at room temperature under nitrogen(g) overnight. The mixture was concentrated under reduced pressure and the resulting residue was extracted with ethyl acetate (2×130 mL). The combined organics were washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (46.5 g, 97%). 1H-NMR (CDCl3, 400 MHz): 7.32 (m, 5H), 6.72 (m, 1H), 5.77 (bs, 1H), 5.16 (m, 4H), 4.19 (m, 1H), 3.95 (m, 3H). MS (electrospray): exact mass calculated for C13H16N2O3, 248.12; m/z found, 249.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:10]([CH2:15][CH:16]=[CH2:17])[CH2:11][CH:12]=[N:13]O)C1C=CC=CC=1.[CH2:19](OC(=O)N(CC=C)CC=O)[C:20]1[CH:25]=CC=C[CH:21]=1.Cl.NO.O.O.O.[C:42]([O-:45])(=[O:44])C.[Na+]>C(#N)C.O>[C:20]([O:45][C:42]([N:13]1[CH2:17][CH:16]2[CH:12]1[CH2:11][NH:10][CH2:15]2)=[O:44])([CH3:25])([CH3:21])[CH3:19] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC=NO)CC=C)=O
Step Two
Name
Quantity
45.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC=O)CC=C)=O
Name
Quantity
17.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
29.5 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under nitrogen(g) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with ethyl acetate (2×130 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680275B2

Procedure details

Allyl-(2-hydroxyimino-ethyl)-carbamic acid benzyl ester. To a 1 L round-bottomed flask, were added allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (45.2 g, 193.8 mmol) and hydroxylamine hydrochloride (17.5 g, 251.9 mmol) in acetonitrile (260 mL). To the resulting mixture was added a solution of sodium acetate trihydrate (29.5 g, 217 mmol) in H2O (130 mL). The reaction mixture was stirred at room temperature under nitrogen(g) overnight. The mixture was concentrated under reduced pressure and the resulting residue was extracted with ethyl acetate (2×130 mL). The combined organics were washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (46.5 g, 97%). 1H-NMR (CDCl3, 400 MHz): 7.32 (m, 5H), 6.72 (m, 1H), 5.77 (bs, 1H), 5.16 (m, 4H), 4.19 (m, 1H), 3.95 (m, 3H). MS (electrospray): exact mass calculated for C13H16N2O3, 248.12; m/z found, 249.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:10]([CH2:15][CH:16]=[CH2:17])[CH2:11][CH:12]=[N:13]O)C1C=CC=CC=1.[CH2:19](OC(=O)N(CC=C)CC=O)[C:20]1[CH:25]=CC=C[CH:21]=1.Cl.NO.O.O.O.[C:42]([O-:45])(=[O:44])C.[Na+]>C(#N)C.O>[C:20]([O:45][C:42]([N:13]1[CH2:17][CH:16]2[CH:12]1[CH2:11][NH:10][CH2:15]2)=[O:44])([CH3:25])([CH3:21])[CH3:19] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC=NO)CC=C)=O
Step Two
Name
Quantity
45.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC=O)CC=C)=O
Name
Quantity
17.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
29.5 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under nitrogen(g) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with ethyl acetate (2×130 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.